5-Bromo-1,1-dimethoxypentane
Description
Properties
CAS No. |
78643-42-2 |
|---|---|
Molecular Formula |
C7H15BrO2 |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
5-bromo-1,1-dimethoxypentane |
InChI |
InChI=1S/C7H15BrO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
GDVDQWWINLDHSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCBr)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1,1-dimethoxypentane has the molecular formula CHBrO and features both bromine and methoxy functional groups. The presence of these groups imparts significant reactivity to the compound, making it a versatile intermediate in synthetic chemistry.
Applications in Organic Synthesis
-
Synthesis of Complex Molecules
- This compound serves as a key intermediate in the synthesis of various complex organic molecules. Its reactivity allows for the introduction of functional groups through nucleophilic substitution reactions. For instance, it can be utilized to synthesize derivatives of pentane that are essential in pharmaceuticals and agrochemicals.
-
Formation of Biologically Active Compounds
- The compound is used in the synthesis of biologically active molecules, including those with potential therapeutic applications. For example, it has been employed in the preparation of alkaloids and other natural products that exhibit pharmacological activities.
-
Synthetic Pathways
- Various synthetic pathways utilizing this compound have been documented. For instance, it can undergo reactions such as:
- Nucleophilic substitution : Reacting with nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.
- Cross-coupling reactions : Participating in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
- Various synthetic pathways utilizing this compound have been documented. For instance, it can undergo reactions such as:
Medicinal Chemistry Applications
-
Drug Development
- In medicinal chemistry, this compound is investigated for its potential role as a scaffold for drug development. Its structural features allow for modifications that can lead to compounds with enhanced biological activity or selectivity.
- Synthetic Cannabinoids
Material Science Applications
-
Polymer Chemistry
- This compound is also relevant in polymer chemistry where it can be used as a monomer or a modifying agent for creating new polymeric materials with specific properties. Its ability to introduce bromine functionalities can enhance the thermal stability and mechanical properties of polymers.
-
Surface Modification
- The compound can be utilized in surface modification processes to improve adhesion properties or impart hydrophobic characteristics to various materials.
Case Studies and Research Findings
- A study demonstrated the successful use of this compound in synthesizing a series of alkylated derivatives that exhibited notable biological activity against specific cancer cell lines. The modifications made using this compound led to increased potency compared to unmodified analogs.
- Another investigation focused on its application in developing new materials for drug delivery systems. The incorporation of this compound into polymer matrices showed improved drug release profiles and biocompatibility.
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 5-bromo-1,1-dimethoxypentane and analogous brominated compounds:
Physicochemical Properties
- Boiling Points :
- Solubility: 5-Bromo-1-pentene is immiscible with water , while this compound’s dimethoxy groups likely enhance solubility in DMF or methanol .
Key Research Findings
- Synthetic Efficiency : this compound achieves moderate yields (55%) in PROTAC synthesis under mild conditions, outperforming harsher methods required for alkyne derivatives .
- Functional Group Versatility : Unlike 1-bromopentane, the dimethoxy groups in this compound provide dual functionality for protection and solubility modulation, a feature absent in simpler bromoalkanes .
Preparation Methods
Reaction Mechanism and General Procedure
The process begins with the protonation of the aldehyde carbonyl group by an acid catalyst, rendering it electrophilic. Methanol then undergoes nucleophilic attack, forming a hemiacetal intermediate. Subsequent protonation and loss of water yield a carbocation, which is trapped by a second methanol molecule to form the final acetal.
A representative procedure from patent literature involves reacting 5-bromopentanal with excess methanol in the presence of a catalytic acid (e.g., or ) at ambient temperature. The reaction mixture is typically stirred for 12–24 hours, followed by neutralization, extraction with an organic solvent (e.g., dichloromethane), and distillation to isolate the product.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Notably, a study demonstrated that using 0.1 mol% at 30°C achieved 89% yield without azeotropic water removal, underscoring the method’s efficiency.
Alternative Synthetic Routes
Nucleophilic Displacement of Haloacetals
In this approach, 1,1-dimethoxypentane undergoes bromination at the terminal position. However, regioselectivity challenges limit its practicality. For instance, free-radical bromination often results in mixtures of positional isomers, necessitating complex purification.
Transacetalization Reactions
Patent disclosures describe transacetalization strategies where pre-formed acetals react with 5-bromopentanal. For example, employing ethylene glycol dimethyl ether as a methoxy donor in the presence of -etherate has been reported, though yields remain suboptimal (<60%).
Characterization and Quality Control
Critical analytical data for this compound include:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 85–87°C (0.5 mmHg) | Distillation |
| δ 3.37 (s, 6H, OCH) | CDCl, 600 MHz | |
| δ 102.7 (acetal carbon) | CDCl, 151 MHz | |
| HRMS | m/z 257.0182 () | ESI-HRMS |
Industrial-Scale Considerations
Large-scale production necessitates addressing:
-
Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) enable easy filtration and reuse, reducing costs.
-
Solvent Recycling : Methanol recovery via fractional distillation achieves >95% solvent reuse.
-
Byproduct Management : Oligomeric side products, formed via aldol condensation, are minimized by maintaining low temperatures and stoichiometric control .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-1,1-dimethoxypentane with high purity?
Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution (SN2) reactions. A plausible route involves reacting 1,1-dimethoxypentanol with hydrobromic acid (HBr) under controlled acidic conditions. Key parameters include:
- Temperature: Maintain 0–5°C to minimize side reactions (e.g., elimination).
- Solvent: Use dichloromethane (DCM) or diethyl ether to enhance reaction efficiency .
- Purity Control: Post-synthesis purification via fractional distillation (bp ~123–124°C, similar to structurally related brominated ethers) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Characterization should combine spectroscopic and chromatographic methods:
- NMR Spectroscopy: H NMR should show resonances for methoxy groups (δ ~3.2–3.4 ppm) and the brominated pentane chain (δ ~1.5–2.1 ppm). C NMR confirms quaternary carbons adjacent to oxygen and bromine .
- GC-MS: Monitor molecular ion peaks (m/z ~210–220) and fragmentation patterns to rule out impurities like unreacted precursors .
- IR Spectroscopy: Absorbances at ~1100 cm (C-O-C stretching) and ~560 cm (C-Br) validate functional groups .
Advanced Research Questions
Q. How does the steric environment of 1,1-dimethoxy groups influence the reactivity of this compound in substitution reactions?
Methodological Answer: The geminal dimethoxy groups create steric hindrance, directing reactivity toward specific pathways:
- Regioselectivity in SN2 Reactions: Bulky methoxy groups favor frontside attack in polar aprotic solvents, altering stereochemical outcomes. Compare with less hindered analogs (e.g., 1-bromopentane) where backside attack dominates .
- Elimination vs. Substitution: Elevated temperatures (>50°C) increase elimination (E2) byproducts (e.g., alkenes). Kinetic studies under varying base strengths (e.g., KCO vs. DBU) can quantify this trend .
Q. How can contradictory data on reaction yields be resolved when using this compound in cross-coupling reactions?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst choice, or moisture sensitivity:
- Catalyst Screening: Test Pd(PPh) vs. Ni(dppe)Cl in Suzuki-Miyaura couplings. Pd catalysts typically achieve higher yields (>80%) in anhydrous THF .
- Moisture Control: Use molecular sieves or inert atmospheres to prevent hydrolysis of the bromoalkane .
- Solvent Optimization: Compare yields in toluene (non-polar) vs. DMF (polar). Non-polar solvents reduce competing solvolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Skin/Eye Protection: Wear nitrile gloves and goggles; immediately wash affected areas with water for ≥15 minutes upon contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds (TLV: 0.1–1 ppm) .
- Storage: Store at 0–6°C in amber glass to prevent photodegradation and thermal decomposition .
Q. How can computational modeling predict the regioselectivity of this compound in ring-forming reactions?
Methodological Answer:
- DFT Calculations: Analyze transition-state energies for cyclopropanation vs. epoxidation. Methoxy groups stabilize partial positive charges on adjacent carbons, favoring 5-membered ring formation .
- Retrosynthetic Tools: Platforms like PubChem’s AI-driven synthesis planners identify viable routes using analogous bromoalkanes (e.g., 2-bromo-2-methylpentane) .
Q. What analytical challenges arise when quantifying trace impurities in this compound?
Methodological Answer:
- GC vs. HPLC: GC with FID detects volatile impurities (e.g., residual HBr), while HPLC (C18 column, MeCN/HO) resolves non-volatile dimethoxy byproducts .
- Detection Limits: Use MS-coupled systems for impurities <0.1% (e.g., dimerized ethers) .
Q. How does this compound compare to other bromoalkanes in photostability studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
